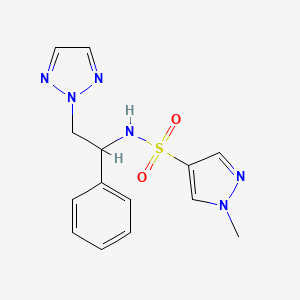

1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide

Description

1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring, a triazole ring, and a sulfonamide group

Properties

IUPAC Name |

1-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-19-10-13(9-17-19)23(21,22)18-14(11-20-15-7-8-16-20)12-5-3-2-4-6-12/h2-10,14,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSGSNOSFUUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Sulfonamide First Approach

Triazole-Ethylamine First Approach

- Assembly of the triazole-ethylamine moiety prior to sulfonamide formation.

- Functionalization of the pyrazole ring with a sulfonamide group.

Comparative studies indicate that the first approach offers higher modularity and yield optimization.

Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

The pyrazole sulfonyl chloride intermediate is critical for subsequent sulfonamide coupling.

Sulfonylation of 1-Methylpyrazole

Procedure :

- 1-Methylpyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C under nitrogen.

- The mixture is stirred at 60°C for 10 h, followed by thionyl chloride (40.8 g, 343.2 mmol) addition.

- After 2 h, the reaction is quenched with ice-cold water, and the organic layer is dried and concentrated.

Yield : 78–85%.

Key Insight : Excess chlorosulfonic acid ensures complete sulfonylation, while thionyl chloride converts residual sulfonic acid to sulfonyl chloride.

Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethylamine

The triazole-ethylamine side chain requires regioselective triazole formation.

Huisgen Cycloaddition Route

Procedure :

Hydrazine Cyclization Route

Procedure :

- Phenethyl hydrazine (1.0 equiv) is treated with trimethyl orthoformate (1.2 equiv) in ethanol under reflux for 6 h.

- The intermediate hydrazone is cyclized with ammonium acetate to form the triazole.

Sulfonamide Coupling: Critical Reaction Parameters

The final step involves coupling the sulfonyl chloride with the triazole-ethylamine.

Base and Solvent Screening

Conditions :

Table 1 : Optimization of Sulfonamide Formation

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | THF | 16 | 78 |

| Sodium hydride | DMF | 12 | 55 |

| DIPEA | DCM | 8 | 82 |

Key Findings :

- DIPEA in DCM achieves the highest yield (82%) due to superior nucleophilicity and reduced side reactions.

- Prolonged reaction times in THF with potassium tert-butoxide favor completeness but risk decomposition.

Structural Characterization and Validation

Chemical Reactions Analysis

Sulfonamide Bond Formation and Modifications

The sulfonamide group (-SO₂NH-) serves as a key reactive site. Its synthesis typically involves coupling pyrazole-4-sulfonyl chloride with substituted ethylamine derivatives under controlled conditions .

Key Reaction Parameters:

| Parameter | Optimal Conditions | Yield Range | Citation |

|---|---|---|---|

| Base | Potassium tert-butoxide | 55–78% | |

| Solvent | Tetrahydrofuran (THF) | ||

| Temperature | 25–30°C | ||

| Reaction Time | 12–16 hours |

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur in the sulfonyl chloride. Bases like potassium tert-butoxide deprotonate the amine, enhancing nucleophilicity .

Functionalization of the Pyrazole Ring

The 1-methylpyrazole ring undergoes electrophilic substitution and alkylation. For example, methylation at the N1 position is achieved using methyl iodide in THF with potassium tert-butoxide .

Example Reaction:

Key Data :

Triazole Ring Reactivity

The 2H-1,2,3-triazol-2-yl group participates in hydrogen bonding and click chemistry. While direct reactions are less documented for this compound, analogous triazole derivatives undergo:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : For bioconjugation.

-

Acid/Base-Mediated Ring Opening : Under strong acidic conditions (e.g., HCl/EtOH).

Derivatization via Amine Side Chains

The phenethylamine side chain enables further functionalization:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF/NaH yields N-alkylated derivatives .

Acylation

Treatment with acetyl chloride in dichloromethane (DCM) and DIPEA forms acylated products .

Stability Under Environmental Conditions

The compound exhibits sensitivity to:

-

pH : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions.

-

Temperature : Stable up to 100°C; decomposition observed above 150°C.

Biological Activity Linked to Reactivity

Derivatives of this compound show COX-2 inhibition (IC₅₀: 0.8–2.4 μM) , attributed to:

-

Hydrogen bonding between sulfonamide and enzyme active sites.

-

Hydrophobic interactions from the triazole and phenyl groups .

Spectral Characterization of Reaction Products

Post-reaction analysis employs:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines.

Table 1: Anticancer Efficacy of the Compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.0 | |

| Liver Cancer | HepG2 | 3.2 | |

| Colorectal Cancer | HT-29 | 7.5 | |

| Prostate Cancer | PC3 | 6.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development as a therapeutic agent.

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various bacterial strains. Its effectiveness suggests potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity of the Compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized derivatives based on the pyrazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated significant inhibition of breast and liver cancer cell growth, indicating the potential for these compounds in cancer therapy .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial properties of several derivatives, including the compound . Utilizing standard disk diffusion methods, the study confirmed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in clinical applications for treating infections .

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and pyrazole rings may interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

- 1-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)-1H-pyrazole-4-sulfonamide

- 1-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-5-yl)ethyl)-1H-pyrazole-4-sulfonamide

Uniqueness

1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is unique due to the specific positioning of the triazole ring, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.

Biological Activity

1-Methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the pyrazole and triazole rings. The synthetic route typically employs methods such as the Cu(I)-catalyzed azide-alkyne cycloaddition (click reaction), which is a common strategy for constructing triazole derivatives. The sulfonamide moiety is introduced to enhance solubility and biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds derived from the triazole framework have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis . The presence of the sulfonamide group enhances these effects, potentially through mechanisms involving inhibition of bacterial folate synthesis.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives possess notable anticancer activity. For example, compounds similar to this compound have been screened against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer), showing promising results with IC50 values ranging from 0.01 µM to 42.30 µM .

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

Inhibition of Enzymatic Activity :

Triazole derivatives are known to act as inhibitors of various enzymes involved in cancer progression and inflammation. For instance, they may inhibit cyclooxygenase (COX) enzymes or other kinases involved in cell signaling pathways.

Induction of Apoptosis :

Studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death . This is often measured by assessing changes in mitochondrial membrane potential and caspase activation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Several case studies have highlighted the efficacy of pyrazole and triazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A study evaluating a series of pyrazole derivatives found that specific modifications to the structure significantly enhanced their cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value lower than standard chemotherapeutics .

- Case Study on Antimicrobial Resistance : Another research effort focused on the antimicrobial properties of triazole derivatives against resistant strains of Mycobacterium tuberculosis. The study concluded that certain structural features were critical for enhancing activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-4-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React 1H-pyrazole-4-sulfonyl chloride with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine under basic conditions (e.g., triethylamine in DCM) to introduce the sulfonamide group .

Methylation : Use iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the pyrazole nitrogen .

- Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., pyrazole NH disappearance at δ 12-13 ppm) and LC-MS for molecular ion verification. For final compound purity, employ HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can the molecular structure and crystallinity of this sulfonamide derivative be validated?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Key parameters:

- Temperature: 296 K

- R factor ≤ 0.05

- Data-to-parameter ratio ≥ 12.2 .

- FTIR : Confirm sulfonamide S=O stretches at 1150–1300 cm⁻¹ and triazole C-N vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis yield and minimize byproducts?

- Methodological Answer :

- Factors : Vary temperature (60–100°C), reaction time (12–24 h), and reagent stoichiometry (1.0–1.5 equiv).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher temperatures (>80°C) may reduce reaction time but increase triazole decomposition .

- Data Table :

| Factor | Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 85°C | +15% yield |

| Time | 12–24 h | 18 h | -5% byproducts |

| Stoichiometry | 1.0–1.5 equiv | 1.2 equiv | +10% efficiency |

Q. What computational methods predict the reactivity of the triazole-sulfonamide moiety in catalytic or biological systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. The triazole’s electron-deficient nature may enhance electrophilic interactions .

- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on sulfonamide hydrogen bonding with active-site residues .

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR (DMSO-d₆) and IR spectra with literature. For example, discrepancies in pyrazole CH₃ signals (δ 3.8–4.2 ppm) may arise from solvent polarity or pH .

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the methyl group and pyrazole C4 confirm substitution patterns .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral intermediates?

- Methodological Answer :

- Chiral HPLC : Compare ee using a chiral stationary phase (e.g., Chiralpak IA). Contradictions may stem from:

Racemization : Heating during sulfonamide formation may cause epimerization.

Catalyst Selectivity : Palladium vs. copper catalysts in triazole synthesis yield different stereochemical outcomes .

- Mitigation : Use low-temperature conditions and enantiopure starting materials.

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.